REACTION_CXSMILES
|
[SH:1][CH:2]([CH2:8][SH:9])[CH2:3][S:4]([O-:7])(=[O:6])=[O:5].[Na+].Cl>>[SH:1][CH:2]([CH2:8][SH:9])[CH2:3][S:4]([OH:7])(=[O:6])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(CS(=O)(=O)[O-])CS.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
SC(CS(=O)(=O)O)CS
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |